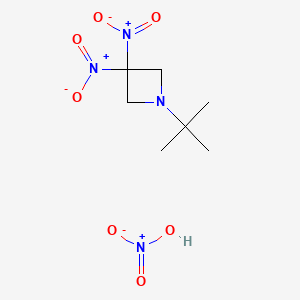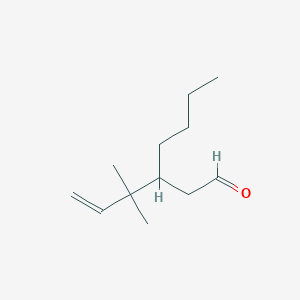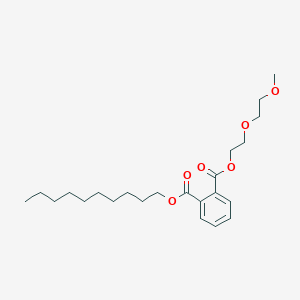![molecular formula C20H25N3O2 B15163593 4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]benzoic acid CAS No. 144748-38-9](/img/structure/B15163593.png)
4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]benzoic acid is an organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is used in various applications, including as a dye in textiles and as a reagent in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]benzoic acid typically involves a diazo coupling reaction. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions often include acidic environments and low temperatures to ensure the stability of the diazonium salt.
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 4-[(hexyl(methyl)amino]benzoic acid in an alkaline medium to form the azo compound.
Industrial Production Methods
In industrial settings, the production of azo dyes like this compound is carried out in large reactors with precise control over temperature and pH. The process is optimized for high yield and purity, often involving continuous monitoring and automation.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential pharmacological activities, including anti-inflammatory and anti-cancer properties.
Industry: Utilized as a dye in textiles and as a colorant in various products.
Mechanism of Action
The mechanism of action of 4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]benzoic acid involves its interaction with biological molecules. The azo group can undergo reduction in biological systems to form aromatic amines, which can then interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzymes or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-{4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]phenyl}diazenyl]benzonitrile: Another azo dye with similar structural features.
4-[2-[4-(Dimethylamino)phenyl]diazenyl]benzenesulfonic acid: A compound with a similar azo group but different substituents.
Uniqueness
4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]benzoic acid is unique due to its specific substituents, which confer distinct chemical and physical properties. The hexyl(methyl)amino group provides hydrophobic characteristics, while the benzoic acid moiety offers potential for further chemical modifications.
Properties
CAS No. |
144748-38-9 |
|---|---|
Molecular Formula |
C20H25N3O2 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-[[4-[hexyl(methyl)amino]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C20H25N3O2/c1-3-4-5-6-15-23(2)19-13-11-18(12-14-19)22-21-17-9-7-16(8-10-17)20(24)25/h7-14H,3-6,15H2,1-2H3,(H,24,25) |
InChI Key |
BAIIHVHBAYRKLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indole, 2,3-dihydro-2-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B15163511.png)
![1-(1-Oxa-2-azaspiro[2.5]octan-2-yl)propan-1-one](/img/structure/B15163523.png)
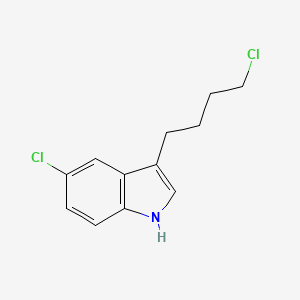
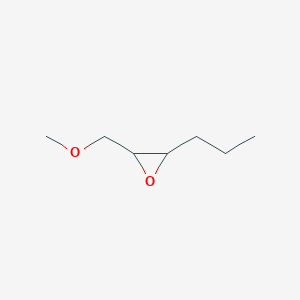
![2-[1-(Benzenesulfonyl)cyclohex-2-en-1-yl]ethan-1-ol](/img/structure/B15163533.png)

![5-Isoxazoleacetic acid, 3-[3-(aminoiminomethyl)phenyl]-5-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]-4,5-dihydro-, methyl ester](/img/structure/B15163545.png)
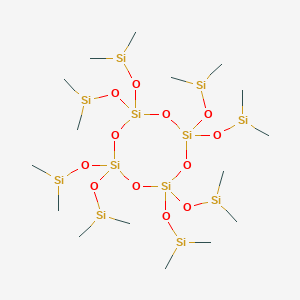
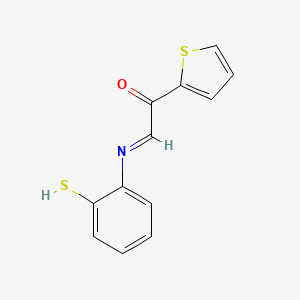
![1-(4-Butylcyclohexyl)-4-{[4-(prop-2-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B15163559.png)
![tert-butyl N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate](/img/structure/B15163562.png)
